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Compound of Interest

Compound Name: 3,4-Diaminofurazan

Cat. No.: B049099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials, the pursuit of compounds with high energy density, low

sensitivity, and thermal stability is paramount. High-nitrogen heterocycles have emerged as a

promising class of materials that meet these criteria. This guide provides a comparative

analysis of 3,4-diaminofurazan (DAF) against two other significant high-nitrogen heterocycles:

1,1-diamino-2,2-dinitroethene (FOX-7) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).

This objective comparison is supported by experimental data to inform researchers and

scientists in the field.

Performance Characteristics: A Quantitative
Comparison
The following table summarizes key performance metrics for 3,4-diaminofurazan, FOX-7, and

LLM-105, providing a clear, side-by-side comparison of their energetic properties.
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Property
3,4-Diaminofurazan
(DAF)

FOX-7 LLM-105

Molecular Formula C₂H₄N₄O C₂H₄N₄O₄ C₄H₄N₆O₄

Density (g/cm³) 1.61[1] 1.86 - 1.885[2] 1.913 - 1.919[3][4]

Heat of Formation

(kcal/mol)

Not available in

search results
-24.9 to -49.2[5] -6.5 to -9.9[6][7]

Detonation Velocity

(km/s)

~8.0 (for DAAF

derivative at 1.69

g/cm³)[8][9]

8.335 (at 1.756 g/cm³)

- 8.87 (calculated at

crystal density)[10][11]

[12]

>7.5 (depending on

formulation)[3][13]

Detonation Pressure

(GPa)

~29.9 (for DAAF

derivative at 1.69

g/cm³)[8]

28.8 (at 1.78 g/cm³) -

35.4 (at 1.85 g/cm³)

[14][15]

>30[3][13]

Experimental Methodologies
The determination of the energetic properties of these materials involves a series of

standardized experimental protocols. While detailed, step-by-step procedures are specific to

individual laboratories and equipment, the general methodologies are outlined below.

Density Measurement
The crystal density of energetic materials is a critical parameter influencing their detonation

performance. A common and accurate method for its determination is gas pycnometry, typically

using helium as the displacement medium. This technique measures the volume of the solid

material by detecting the pressure change of the inert gas in a calibrated chamber.

Heat of Formation
The standard molar enthalpy of formation is a measure of the energy stored in a compound. It

is typically determined indirectly through bomb calorimetry. The experimental procedure

involves the complete combustion of a known mass of the substance in a high-pressure

oxygen environment within a sealed container (the "bomb"). The heat released during

combustion is measured by the temperature change of the surrounding water bath. The
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standard enthalpy of formation is then calculated from the experimental heat of combustion

using Hess's law.

Detonation Velocity and Pressure
The detonation velocity, the speed at which the detonation front propagates through the

explosive, and the detonation pressure, the pressure at the detonation front, are key indicators

of an explosive's performance. These parameters are often measured using:

Cylinder Test: The explosive is packed into a standardized copper or aluminum cylinder.

Upon detonation, the radial expansion of the cylinder wall is recorded over time using high-

speed cameras or laser interferometry (VISAR). The wall velocity is then used to calculate

the detonation pressure and energy.

Plate Dent Test: The explosive charge is detonated in contact with a witness plate made of a

standard material (e.g., steel). The depth of the dent created in the plate is a measure of the

explosive's brisance and can be correlated to its detonation pressure.

Ionization or Optical Probes: A series of probes are placed at precise intervals along the

explosive charge. As the detonation front passes each probe, a signal is generated. The

detonation velocity is calculated from the time intervals and the known distances between

the probes.

Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of high-nitrogen heterocycles like

3,4-diaminofurazan involves several key stages, from precursor synthesis to performance

evaluation.
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Precursor Synthesis
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Sensitivity Testing
(Impact, Friction)
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Caption: General workflow for synthesis and characterization of high-nitrogen heterocycles.

Discussion and Conclusion
3,4-Diaminofurazan serves as a foundational building block for a variety of energetic

materials. While its own energetic performance is notable, it is often derivatized to enhance

properties such as density and oxygen balance, as seen in 3,3'-diamino-4,4'-azoxyfurazan

(DAAF).

In comparison to more recently developed high-nitrogen heterocycles like FOX-7 and LLM-105,

DAF exhibits a lower density. Both FOX-7 and LLM-105 possess significantly higher crystal

densities, which is a key factor contributing to their superior detonation velocities and

pressures. The presence of nitro groups in FOX-7 and LLM-105 also contributes to a more

favorable oxygen balance, leading to more efficient energy release upon detonation.

The heats of formation for FOX-7 and LLM-105 are negative, indicating that they are

energetically stable relative to their constituent elements. While a direct experimental value for

DAF was not found, the positive heats of formation for many of its energetic derivatives suggest

a high degree of stored chemical energy.

In conclusion, while 3,4-diaminofurazan is a crucial precursor and a respectable energetic

material in its own right, FOX-7 and LLM-105 represent advances in the field of high-nitrogen

heterocycles, offering higher performance characteristics primarily due to their increased

density and optimized molecular structures. The choice of material will ultimately depend on the
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specific application requirements, balancing performance with sensitivity and cost

considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Benchmark of 3,4-Diaminofurazan
Against Leading High-Nitrogen Heterocycles]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b049099#benchmarking-3-4-diaminofurazan-
against-other-high-nitrogen-heterocycles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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